Molecular Weight and Scaffold Efficiency vs. 5-Methyl Analog
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole offers a lower molecular weight (169.14 g/mol) compared to the 5-methyl analog 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole (183.16 g/mol) [1]. This 14 g/mol reduction (~7.7% lower) is significant in lead optimization, where maintaining low molecular weight is critical for achieving favorable oral bioavailability and permeability [2]. The absence of the 5-methyl group provides an unsubstituted vector for further derivatization, offering greater synthetic flexibility for fragment growing or linking strategies [3].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 169.14 |
| Comparator Or Baseline | 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole: 183.16 |
| Quantified Difference | Target compound is 14.02 g/mol (7.7%) lighter |
| Conditions | Calculated from molecular formula (C6H7N3O3 vs. C7H9N3O3) |
Why This Matters
Lower molecular weight correlates with improved ligand efficiency metrics and is a key driver in fragment-based drug discovery campaigns where every atom counts.
- [1] ChemSrc. 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole. 2024. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
- [3] Rojas, J.J.; Bull, J.A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66, 12897-12924. View Source
